molecular formula C17H19NO3 B8285452 Ethyl p-(2-phenoxyethylamino)-benzoate

Ethyl p-(2-phenoxyethylamino)-benzoate

Cat. No. B8285452
M. Wt: 285.34 g/mol
InChI Key: CYXKGJNVFAAGNH-UHFFFAOYSA-N
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Patent
US04182776

Procedure details

A mixture of 12 g of ethyl p-(2-phenoxyethylamino)-benzoate, 12 g of potassium hydroxide and 200 ml of ethanol-water (9:1) is refluxed for 3.5 hours. The solution is acidified while hot with concentrated hydrochloric acid, diluted with water, cooled, filtered and the solid washed with water to give crystals, mp 172°-175° C. Recrystallization from ethanol gives off-white crystals, mp 174°-176° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][NH:10][C:11]1[CH:21]=[CH:20][C:14]([C:15]([O:17]CC)=[O:16])=[CH:13][CH:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+].C(O)C.O.Cl>O>[O:1]([CH2:8][CH2:9][NH:10][C:11]1[CH:12]=[CH:13][C:14]([C:15]([OH:17])=[O:16])=[CH:20][CH:21]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCNC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[K+]
Name
ethanol water
Quantity
200 mL
Type
reactant
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
to give crystals, mp 172°-175° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gives off-white crystals, mp 174°-176° C.

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)CCNC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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